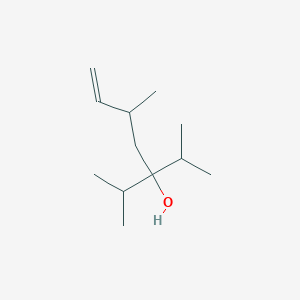
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol typically involves multiple steps, including the formation of the carbon skeleton and the introduction of functional groups. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones to form a β-hydroxy carbonyl compound, which can then be dehydrated to form an enone.
Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound can form a tertiary alcohol, which is a key step in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. These methods often include:
Catalytic Hydrogenation: This process involves the reduction of unsaturated compounds using hydrogen gas in the presence of a catalyst.
Fractional Distillation: This technique is used to purify the compound by separating it from other reaction products based on differences in boiling points.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution Reagents: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrophobic regions can interact with lipid membranes. These interactions can modulate biological pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-3-(propan-2-yl)heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-3-(propan-2-yl)hex-6-en-3-ol: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-2-ol: The position of the hydroxyl group is different, leading to variations in reactivity and biological activity.
Uniqueness
2,5-Dimethyl-3-(propan-2-yl)hept-6-en-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of a hydroxyl group, multiple methyl groups, and a double bond makes it a versatile compound in various scientific and industrial contexts.
Propiedades
Número CAS |
90043-33-7 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-propan-2-ylhept-6-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-7-11(6)8-12(13,9(2)3)10(4)5/h7,9-11,13H,1,8H2,2-6H3 |
Clave InChI |
DIMGTQXPKJTJAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C)C=C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
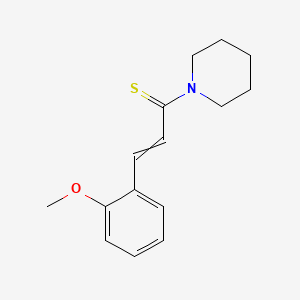
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
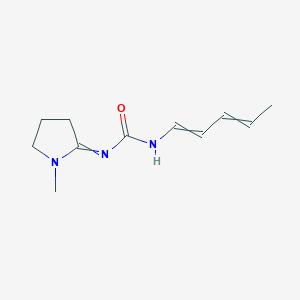
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
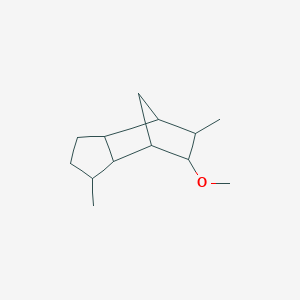
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
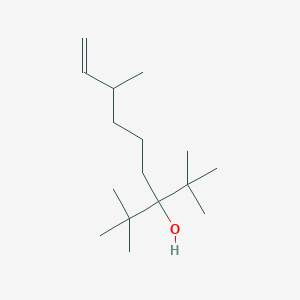
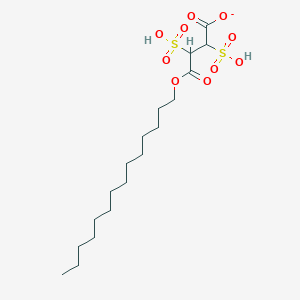
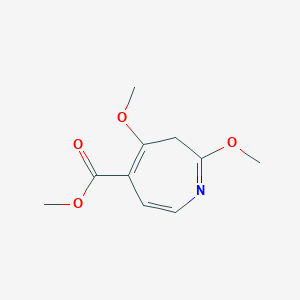
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
